3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride
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Overview
Description
3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride is a synthetic compound belonging to the indole class of organic compounds Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with a ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Chlorination: The indole ring is then chlorinated at the 7-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is alkylated with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a biochemical probe to study indole-related pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-methyl-1H-indole: Lacks the propan-1-amine side chain.
3-(1H-Indol-3-yl)propan-1-amine: Lacks the chloro substitution.
1-Methyl-1H-indole-3-carboxaldehyde: Contains a carboxaldehyde group instead of the propan-1-amine side chain.
Uniqueness
3-(7-Chloro-1-methyl-1H-indol-3-yl)propan-1-amine hydrochloride is unique due to the combination of the chloro-substituted indole ring and the propan-1-amine side chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16Cl2N2 |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
3-(7-chloro-1-methylindol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H15ClN2.ClH/c1-15-8-9(4-3-7-14)10-5-2-6-11(13)12(10)15;/h2,5-6,8H,3-4,7,14H2,1H3;1H |
InChI Key |
XCEURZPAHUKOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)Cl)CCCN.Cl |
Origin of Product |
United States |
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